
Palmatine
Overview
Description
Palmatine: is a natural isoquinoline alkaloid that belongs to the class of protoberberines. It is found in various plants, including Phellodendron amurense, Coptis chinensis, and Corydalis yanhusuo . This compound has been studied for its potential therapeutic uses, including treatment of jaundice, dysentery, hypertension, inflammation, and liver-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmatine can be synthesized from berberine or its salts through a series of chemical reactions. The process involves the use of formic acid, acetate, and other reagents under controlled temperature conditions (30-70°C) . The reaction typically involves the demethylation and oxidation of berberine to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources followed by purification using chromatographic techniques. For example, this compound can be extracted from the roots of Berberis cretica using methanol and purified by column chromatography filled with silica gel and Sephadex LH-20 resin .
Chemical Reactions Analysis
Types of Reactions: Palmatine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various reagents, such as halogens and acids, are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound .
Scientific Research Applications
Palmatine has a wide range of scientific research applications:
Chemistry: Used as a chemical reagent and in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective, anti-inflammatory, and anticancer activities
Industry: Used in the production of pharmaceuticals and as a natural dye.
Mechanism of Action
Palmatine exerts its effects through various molecular targets and pathways:
Neuroprotective Effects: Inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain.
Antioxidant Properties: Blocks free radical formation and decreases reactive carbonyl levels.
Anti-inflammatory Effects: Modulates the Nrf2/HO-1 pathway to reduce oxidative stress and neuroinflammation.
Antidiabetic Effects: Enhances the insulin signaling pathway by activating the IRS-1-PI3K-AKT2 cascade and promoting GLUT4 translocation.
Comparison with Similar Compounds
Palmatine is similar to other protoberberine alkaloids, such as:
Berberine: Shares similar pharmacological properties but differs in its specific molecular targets and pathways.
Jatrorrhizine: Another isoquinoline alkaloid with similar therapeutic effects but different chemical structure.
Colchicine: Although structurally similar, colchicine has distinct pharmacological effects and is primarily used for treating gout.
This compound’s uniqueness lies in its broad spectrum of biological activities and its potential therapeutic applications in various diseases, including Alzheimer’s disease, cancer, and diabetes .
Biological Activity
Palmatine, a protoberberine alkaloid primarily sourced from various plants such as Fibraurea tinctoria and Berberis cretica, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its effects in various biological contexts, including neuroprotection, antimicrobial activity, antioxidant properties, and its potential in treating diseases like Alzheimer's and diabetes.
Chemical Structure and Properties
This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and biological activity. It possesses multiple methoxyl groups, differentiating it from other alkaloids like berberine. Its chemical structure allows for interaction with various biological targets, leading to a wide range of pharmacological effects.
Antioxidant Activity
This compound exhibits significant antioxidant properties. In a study evaluating its antioxidant capacity, this compound demonstrated strong free radical scavenging activity with an IC50 value of 28 ppm using the DPPH method. Additionally, it was shown to reduce oxidative stress in STZ-induced diabetic animal models by decreasing malondialdehyde (MDA) levels and enhancing enzymatic antioxidants .
Neuroprotective Effects
Research indicates that this compound has neuroprotective effects, particularly in models of cognitive impairment. In a study involving mice, administration of this compound (0.5 and 1 mg/kg) for ten consecutive days significantly improved memory performance in the Morris water maze test. This effect was associated with a reduction in acetylcholinesterase activity, suggesting that this compound may enhance cholinergic neurotransmission . Furthermore, this compound was effective in reversing scopolamine- and diazepam-induced amnesia, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Antimicrobial Activity
This compound has been identified as an effective antimicrobial agent against various pathogens. A study demonstrated that this compound inhibits the pathogenicity of Aeromonas hydrophila, significantly increasing survival rates in infected channel catfish treated with this compound compared to controls (p < 0.0001) . Additionally, this compound derivatives have shown antibacterial activity against Helicobacter pylori, with minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against resistant strains .
Anti-inflammatory and Antitumor Properties
This compound's anti-inflammatory effects have been documented in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. Its anticancer potential is also notable; this compound has exhibited cytotoxic effects against multiple cancer cell lines including breast (MCF-7), prostate (DU145), and colon (HT-29) cancer cells . The compound's mechanisms include inducing apoptosis and inhibiting cell proliferation.
Summary of Biological Activities
Case Studies
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, this compound was found to restore mitochondrial function and alleviate cognitive deficits associated with the disease by promoting mitophagy .
- Diabetes Treatment : this compound showed promising results in diabetic models by reducing blood glucose levels and improving insulin sensitivity while enhancing antioxidant defenses .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying palmatine in biological matrices, and how should method validation parameters be optimized?
- Methodological Guidance : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is widely used for this compound quantification. Key validation parameters include linearity (calibration range: 0.1–50 μg/mL), precision (intra-day RSD <5%), recovery (>85%), and limit of detection (LOD <0.05 μg/mL). For cell-based studies, ensure matrix-matched calibration to account for interference from cellular debris .
- Experimental Design : Include spike-and-recovery tests in representative matrices (e.g., plasma, tissue homogenates) to validate accuracy. Use internal standards (e.g., berberine) to correct for matrix effects .
Q. How should researchers design in vitro studies to evaluate this compound’s antioxidant activity while minimizing confounding factors?
- Methodological Guidance :
- Assay Selection : Combine multiple assays (e.g., DPPH radical scavenging, FRAP, and cellular ROS assays) to capture diverse antioxidant mechanisms.
- Controls : Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only) in each experiment.
- Dose Range : Test this compound at 1–100 μM, as higher concentrations (>200 μM) may induce pro-oxidant effects .
- Data Interpretation : Normalize results to protein content (Bradford assay ) and report EC50 values with 95% confidence intervals.
Q. What are the critical considerations for selecting appropriate cell lines and animal models in this compound’s neuroprotection studies?
- Experimental Design :
- Cell Lines : Use neuron-like SH-SY5Y or primary cortical neurons for Alzheimer’s disease models. Validate this compound’s blood-brain barrier permeability using in vitro BBB models (e.g., hCMEC/D3 cells) .
- Animal Models : For cognitive dysfunction studies, employ transgenic APP/PS1 mice or streptozotocin-induced rat models. Monitor gut microbiota changes via 16S rRNA sequencing to assess this compound’s dual neuroprotective and microbiota-modulating effects .
Advanced Research Questions
Q. How can contradictions in this compound’s dose-dependent effects on cancer cell apoptosis be resolved?
- Data Contradiction Analysis :
- Dose Optimization : In prostate cancer studies, this compound at 10–20 μg/mL inhibits proliferation via prpS6 downregulation, while higher doses (25–50 μg/mL) show no significant effect on mTORC1 signaling. This suggests a biphasic mechanism requiring dose-response curve validation across multiple cell lines (e.g., PC3, DU145) .
- Mechanistic Validation : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify off-target effects at high doses. Use siRNA knockdown of prpS6 to confirm pathway specificity .
Q. What biophysical techniques are suitable for studying this compound’s interaction with non-canonical DNA structures (e.g., G-quadruplex/i-motif)?
- Methodological Guidance :
- Circular Dichroism (CD) : Monitor conformational changes in DNA-palmatine complexes at varying pH (5.1–7.4) and temperatures. Use multivariate analysis to deconvolute spectra into folded/unfolded DNA components .
- Melting Experiments : Determine Tm values under controlled ionic conditions (e.g., 100 mM KCl). Validate binding stoichiometry via Job’s plot analysis .
Q. How can researchers reconcile this compound’s anti-glycation effects with its pharmacokinetic limitations in chronic disease models?
- Advanced Experimental Design :
- Pharmacokinetics : Conduct LC-MS/MS studies to track this compound’s bioavailability and tissue distribution in diabetic rodent models.
- Synergistic Approaches : Co-administer with bioenhancers (e.g., piperine) to improve absorption. Evaluate long-term efficacy (≥12 weeks) on AGE accumulation via immunohistochemistry and ELISA .
Q. Tables for Key Experimental Parameters
Q. Methodological Frameworks
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQEUCGKKTEBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide) | |
Record name | Palmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048065 | |
Record name | Palmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3486-67-7 | |
Record name | Palmatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3486-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALMATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G50C034217 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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